2-[2-(cyanoimino)-1-azepanyl]acetamide
Description
2-[2-(Cyanoimino)-1-azepanyl]acetamide is a synthetic compound featuring a seven-membered azepane ring substituted with a cyanoimino group and an acetamide moiety. The cyanoimino group and azepanyl core may contribute to receptor binding specificity and metabolic stability, though detailed mechanistic studies are required .
Properties
IUPAC Name |
2-(2-cyanoiminoazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-12-9-4-2-1-3-5-13(9)6-8(11)14/h1-6H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGIIRDJZOEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NC#N)N(CC1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
A-740003: A Lead P2X7 Receptor Antagonist
Structure: A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the cyanoimino and acetamide groups but incorporates a quinolinylamino and dimethoxyphenyl substituent. Pharmacology:
- Target : Selective P2X7 receptor antagonist .
- Efficacy : Demonstrates dose-dependent reduction in neuropathic pain in rodent models (ED₅₀ ~30 mg/kg) and protects against sepsis in preclinical studies .
- Selectivity : High specificity for P2X7 over other P2X subtypes (e.g., P2X2, P2X4), attributed to its bulky hydrophobic substituents .
Comparison with Target Compound :
- Lack of dimethoxyphenyl substituents in the target compound could reduce off-target effects but may lower P2X7 affinity.
2-Cyano-N-[(methylamino)carbonyl]acetamide
Structure: A simpler analog with a cyano group and methylamino-carbony substitution. Properties:
Comparison :
- The absence of the azepanyl ring in this compound likely reduces its ability to interact with hydrophobic receptor pockets, limiting pharmacological utility compared to the target compound.
2-Amino-N-[2-(azepan-1-yl)ethyl]acetamide
Structure: Shares the azepanyl group but replaces the cyanoimino with an aminoethyl chain.
Comparison :
- The aminoethyl substitution may improve water solubility but could diminish receptor binding affinity compared to the cyanoimino group in the target compound.
Structural and Functional Data Table
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